molecular formula C15H20N2O2 B8110421 1-(2-Methoxyethyl)spiro[indoline-3,4'-piperidin]-2-one

1-(2-Methoxyethyl)spiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B8110421
M. Wt: 260.33 g/mol
InChI Key: PIRFLZUWXNYHLK-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)spiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features a unique structural motif combining an indoline and a piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)spiro[indoline-3,4’-piperidin]-2-one typically involves multi-component reactions that allow for the efficient construction of the spirocyclic framework. One common method involves the reaction of indoline derivatives with piperidine and appropriate electrophiles under controlled conditions. For instance, the use of catalysts such as bifunctional squaramides can facilitate the formation of spiro[indoline-3,4’-piperidin] derivatives with high yields and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors. These reactors enable the efficient synthesis of spirocyclic compounds by optimizing reaction conditions such as temperature, pressure, and residence time. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)spiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic framework, potentially leading to the formation of different stereoisomers.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the indoline or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones or alcohols, while substitution reactions can introduce functional groups such as alkyl or aryl groups onto the spirocyclic framework .

Scientific Research Applications

1-(2-Methoxyethyl)spiro[indoline-3,4’-piperidin]-2-one has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex spirocyclic molecules, which are valuable in drug discovery and materials science.

    Biology: It can be used as a probe to study biological processes involving spirocyclic structures.

    Medicine: The compound has potential therapeutic applications due to its unique structural features, which may interact with specific biological targets.

    Industry: It can be used in the development of smart materials and sensors due to its photochromic properties

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)spiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, differentiation, or apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indoline-3,1’-quinolizine]
  • Spiro[indoline-3,4’-pyrido[1,2-a]quinoline]
  • Spiropyrans

Uniqueness

1-(2-Methoxyethyl)spiro[indoline-3,4’-piperidin]-2-one is unique due to its specific combination of an indoline and a piperidine ring system, which imparts distinct chemical and biological properties. Compared to other spirocyclic compounds, it offers a different set of functional groups and stereochemistry, making it a valuable scaffold for the development of new molecules with tailored properties .

Properties

IUPAC Name

1-(2-methoxyethyl)spiro[indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-19-11-10-17-13-5-3-2-4-12(13)15(14(17)18)6-8-16-9-7-15/h2-5,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRFLZUWXNYHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2C3(C1=O)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methoxyethyl)spiro[indoline-3,4'-piperidin]-2-one
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1-(2-Methoxyethyl)spiro[indoline-3,4'-piperidin]-2-one
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